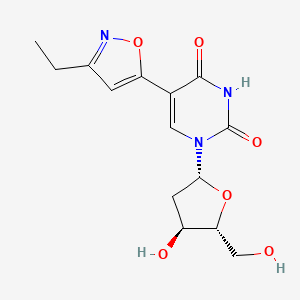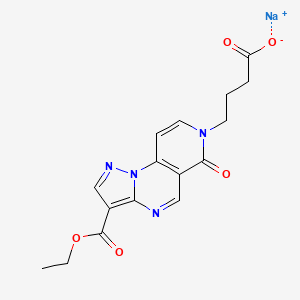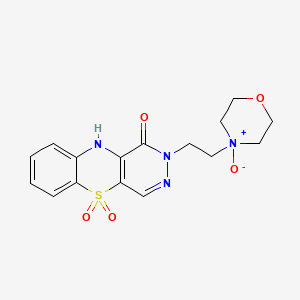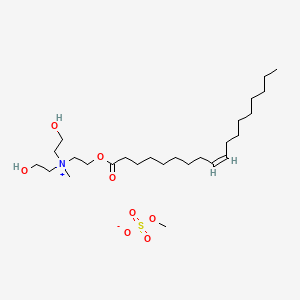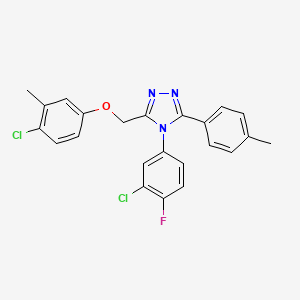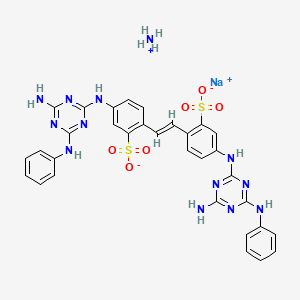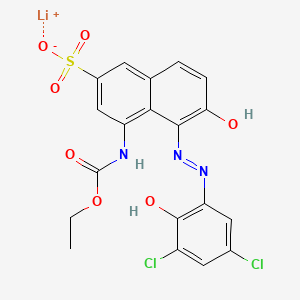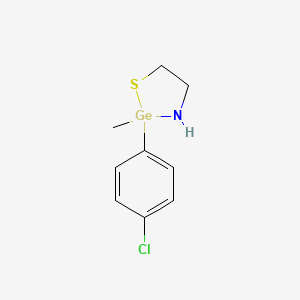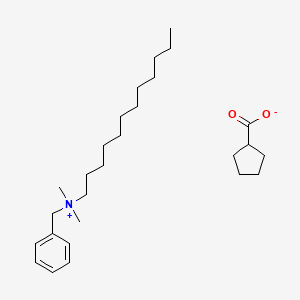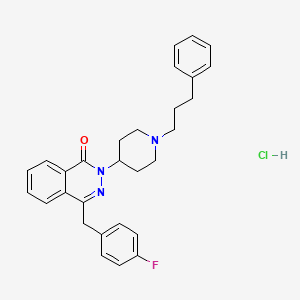
1(2H)-Phthalazinone, 4-((4-fluorophenyl)methyl)-2-(1-(3-phenylpropyl)-4-piperidinyl)-, monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1(2H)-Phthalazinone, 4-((4-fluorophenyl)methyl)-2-(1-(3-phenylpropyl)-4-piperidinyl)-, monohydrochloride is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structure, which includes a phthalazinone core, a fluorophenyl group, and a piperidinyl moiety. Its monohydrochloride form enhances its solubility and stability, making it suitable for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1(2H)-Phthalazinone, 4-((4-fluorophenyl)methyl)-2-(1-(3-phenylpropyl)-4-piperidinyl)-, monohydrochloride typically involves multiple steps, including the formation of the phthalazinone core, the introduction of the fluorophenyl group, and the attachment of the piperidinyl moiety. Commonly used reagents include phthalic anhydride, fluorobenzyl chloride, and piperidine derivatives. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized synthetic routes that ensure cost-effectiveness and efficiency. Large-scale reactors, continuous flow systems, and advanced purification techniques are employed to produce the compound in bulk quantities. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are used to ensure the consistency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1(2H)-Phthalazinone, 4-((4-fluorophenyl)methyl)-2-(1-(3-phenylpropyl)-4-piperidinyl)-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalazinone derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Applications De Recherche Scientifique
1(2H)-Phthalazinone, 4-((4-fluorophenyl)methyl)-2-(1-(3-phenylpropyl)-4-piperidinyl)-, monohydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and inflammatory diseases.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1(2H)-Phthalazinone, 4-((4-fluorophenyl)methyl)-2-(1-(3-phenylpropyl)-4-piperidinyl)-, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, reducing inflammation and pain.
Comparaison Avec Des Composés Similaires
Similar Compounds
1(2H)-Phthalazinone derivatives: Compounds with similar phthalazinone cores but different substituents.
Fluorophenyl derivatives: Compounds with fluorophenyl groups attached to different cores.
Piperidinyl derivatives: Compounds with piperidinyl moieties attached to various cores.
Uniqueness
1(2H)-Phthalazinone, 4-((4-fluorophenyl)methyl)-2-(1-(3-phenylpropyl)-4-piperidinyl)-, monohydrochloride is unique due to its combination of a phthalazinone core, a fluorophenyl group, and a piperidinyl moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Propriétés
Numéro CAS |
110406-60-5 |
|---|---|
Formule moléculaire |
C29H31ClFN3O |
Poids moléculaire |
492.0 g/mol |
Nom IUPAC |
4-[(4-fluorophenyl)methyl]-2-[1-(3-phenylpropyl)piperidin-4-yl]phthalazin-1-one;hydrochloride |
InChI |
InChI=1S/C29H30FN3O.ClH/c30-24-14-12-23(13-15-24)21-28-26-10-4-5-11-27(26)29(34)33(31-28)25-16-19-32(20-17-25)18-6-9-22-7-2-1-3-8-22;/h1-5,7-8,10-15,25H,6,9,16-21H2;1H |
Clé InChI |
LEUBXHQRJAITCK-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1N2C(=O)C3=CC=CC=C3C(=N2)CC4=CC=C(C=C4)F)CCCC5=CC=CC=C5.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



